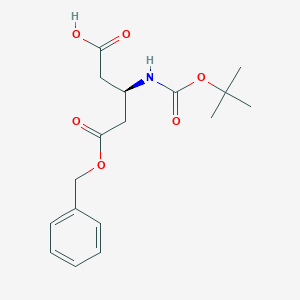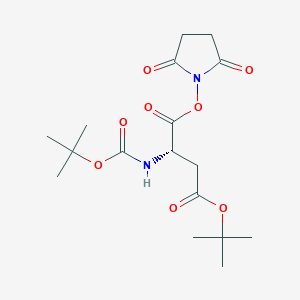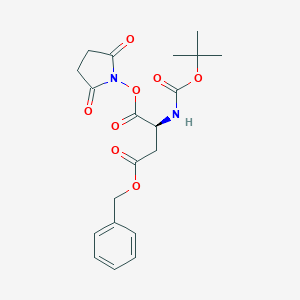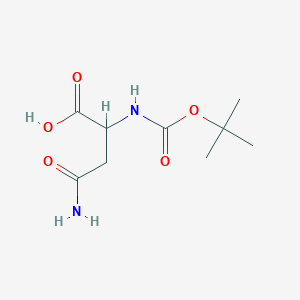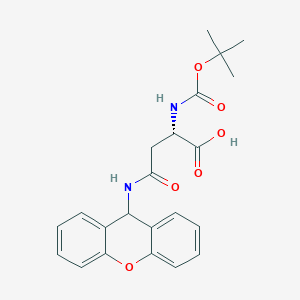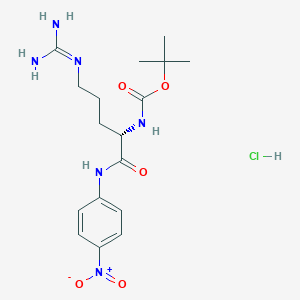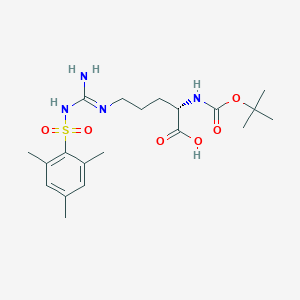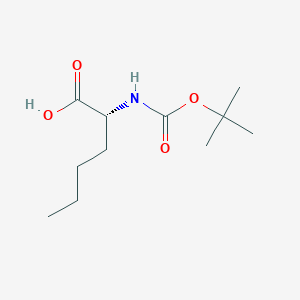
Boc-D-Threonine
説明
Boc-D-Threonine, also known as Boc-D-Thr-OH, is a derivative of threonine . It is widely used in the pharmaceutical, agricultural chemicals, flavors, spices, and materials industries as a bifunctional catalyst for asymmetric selective synthesis . It is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis and is also used as a synthetic intermediate for the production of chiral antibiotics .
Synthesis Analysis
Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .
Molecular Structure Analysis
The molecular weight of Boc-D-Threonine is 309.36 g/mol .
Chemical Reactions Analysis
Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . It is involved in various chemical reactions, including cleavage and deprotection protocols for Boc SPPS .
Physical And Chemical Properties Analysis
Boc-D-Threonine appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml CH₂Cl₂ .
科学的研究の応用
Peptide Synthesis
Boc-D-Thr-OH: is a standard building block in peptide synthesis, particularly in Boc Solid-Phase Peptide Synthesis (SPPS) . It is used to introduce D-threonine amino acid residues into peptides. The Boc group (tert-butoxycarbonyl) protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions.
Chiral Antibiotics Production
This compound serves as a synthetic intermediate in the production of chiral antibiotics . Its enantiopure form allows for the creation of antibiotics that are more effective due to their specific three-dimensional structure, which is crucial for binding to bacterial enzymes or receptors.
Inhibition of Bacterial Growth
Boc-D-Thr-OH: has been identified to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis , a model organism for studying the pathogenicity of tuberculosis . This application is significant for researching new antibacterial drugs and understanding bacterial resistance mechanisms.
作用機序
Target of Action
Boc-D-Thr-OH, also known as Boc-D-Threonine, is a standard building block for the introduction of D-threonine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . The primary targets of Boc-D-Thr-OH are the amino acid residues involved in peptide synthesis .
Mode of Action
Boc-D-Thr-OH interacts with its targets by being incorporated into the peptide chain during the SPPS process . The Boc (tert-butoxycarbonyl) group in Boc-D-Thr-OH serves as a protective group for the amino function during peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .
Biochemical Pathways
Boc-D-Thr-OH is involved in the biochemical pathway of peptide synthesis . It is used to introduce D-threonine residues into the peptide chain during the SPPS process . The exact downstream effects of this incorporation depend on the specific peptide being synthesized and its biological function.
Result of Action
The incorporation of Boc-D-Thr-OH into a peptide chain can influence the structure and function of the final peptide product . The D-threonine residue introduced by Boc-D-Thr-OH can contribute to the biological activity of the peptide, depending on the specific context of the peptide’s structure and function.
Action Environment
The action, efficacy, and stability of Boc-D-Thr-OH can be influenced by various environmental factors. For instance, the conditions of the SPPS process, such as temperature and pH, can affect the efficiency of Boc-D-Thr-OH incorporation into the peptide chain . Furthermore, the stability of Boc-D-Thr-OH can be affected by storage conditions, with recommended storage temperatures being between 2-30°C .
将来の方向性
Therapeutic peptides, including Boc-D-Threonine, are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . They have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to continue to advance this field .
特性
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257532 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Threonine | |
CAS RN |
55674-67-4, 86748-77-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55674-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






